molecular formula C5H8FNO2 B1672863 Fluciclovine CAS No. 222727-43-7

Fluciclovine

Cat. No.: B1672863
CAS No.: 222727-43-7
M. Wt: 133.12 g/mol
InChI Key: NTEDWGYJNHZKQW-UHFFFAOYSA-N
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Description

Fluciclovine is a synthetic organic compound with the molecular formula C5H8FNO2 and a molecular weight of 133.12 g/mol It is characterized by the presence of an amino group, a fluorine atom, and a carboxylic acid group attached to a cyclobutane ring

Mechanism of Action

Fluciclovine, also known as 1-Amino-3-fluoro-cyclobutanecarboxylic acid, is a radiolabelled L-leucine derivative primarily used in imaging tumors, especially in the prostate .

Target of Action

This compound’s primary targets are the L-type amino acid transporters such as LAT1 and LAT3 . These transporters mediate the uptake of essential amino acids and their overexpression has been extensively reported as a tumoral mechanism of cell growth .

Mode of Action

This compound is transported into the prostate cancer cells via ASCT2 and LAT1 transporters . The activity of LAT1 gets increased in acidic pH, a condition that is developed intra-tumorally at a certain size . The uptake of this compound presents an androgen-dependent dynamic in hormone-sensitive cells .

Biochemical Pathways

This compound is a synthetic analog of the amino acid L-leucine . Its structure allows it to be uptaken by the tumoral cells by its amino acid transporter without incorporating in the metabolism within the body .

Pharmacokinetics

Following intravenous administration, the tumor-to-normal tissue contrast is highest between 2 and 10 minutes after injection, with a 63% reduction in mean tumor uptake at 90 minutes after injection . The scanning time point should be evaluated carefully as an early scanning can present an increased blood pool and a late scanning will translate into an increased muscle uptake .

Result of Action

This compound is used as a detection agent for positron emission tomography (PET) in men with suspected prostate cancer recurrence based on elevated blood prostate-specific antigen (PSA) levels following prior treatment . The uptake of this compound by the tumor cells allows for the imaging of tumors, especially in the prostate .

Action Environment

The activity of LAT1, one of the primary targets of this compound, gets increased in acidic pH, a condition that is developed intra-tumorally at a certain size . This suggests that the tumor microenvironment can influence the action of this compound. Additionally, the performance of this compound seems to be affected by PSA levels .

Preparation Methods

The synthesis of Fluciclovine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

Fluciclovine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Fluciclovine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Fluciclovine can be compared with other similar compounds, such as:

    1-Amino-3-chloro-cyclobutanecarboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and binding properties.

    1-Amino-3-hydroxy-cyclobutanecarboxylic acid: Contains a hydroxyl group instead of fluorine, affecting its chemical behavior and applications.

    1-Amino-3-methyl-cyclobutanecarboxylic acid: Features a methyl group, resulting in distinct steric and electronic effects.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts specific properties such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-amino-3-fluorocyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2/c6-3-1-5(7,2-3)4(8)9/h3H,1-2,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEDWGYJNHZKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027797
Record name Fluciclovine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222727-43-7
Record name Fluciclovine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222727437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluciclovine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15237
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fluciclovine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUCICLOVINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKG0YF688X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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